molecular formula C16H19N3O B5452515 2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5452515
M. Wt: 269.34 g/mol
InChI Key: LBINSTQCAIBPMN-UHFFFAOYSA-N
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Description

2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one stands out due to its unique structural features and specific biological activities. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-3-(3-methylbutyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10(2)8-9-12-11(3)17-16-18-13-6-4-5-7-14(13)19(16)15(12)20/h4-7,10H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBINSTQCAIBPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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